

# Avotaciclib large-scale experiment handling

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

Get Quote

## Compound Overview & Key Specifications

**Avotaciclib** is an orally active, potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1). It functions by inhibiting the proliferation and inducing apoptosis (programmed cell death) of tumor cells [1] [2].

The table below summarizes its core biochemical and physical properties:

| Property                      | Specification                                                   |
|-------------------------------|-----------------------------------------------------------------|
| Synonyms                      | BEY1107, BEY1107 trihydrochloride [1] [2]                       |
| Molecular Formula             | C <sub>13</sub> H <sub>11</sub> N <sub>7</sub> O (freebase) [1] |
| Molecular Weight              | 281.27 g/mol (freebase) [1]                                     |
| CAS Number                    | 1983983-41-0 (freebase) [1]                                     |
| Mechanism of Action           | Potent and selective CDK1 inhibitor [1] [2]                     |
| Primary Research Applications | Pancreatic cancer, non-small cell lung cancer (NSCLC) [1] [2]   |

## In Vitro Experimental Data

The following table summarizes one published in vitro study on **Avotaciclib**'s effect on radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines [1]. Please note that this is a specific dataset and performance may vary.

| Cell Line | Description                  | EC <sub>50</sub> (µM) [1] |
|-----------|------------------------------|---------------------------|
| H1437R    | Radiotherapy-resistant NSCLC | 0.918                     |
| H1568R    | Radiotherapy-resistant NSCLC | 0.580                     |
| H1703R    | Radiotherapy-resistant NSCLC | 0.735                     |
| H1869R    | Radiotherapy-resistant NSCLC | 0.662                     |

#### Experimental Protocol (Referenced Study) [1]:

- **Cell Lines:** H1437R, H1568R, H1703R, H1869R (radiotherapy-resistant NSCLC).
- **Compound Treatment:** **Avotaciclib** was tested at a concentration range of **0 - 64 µM**.
- **Incubation Time:** **48 hours**.
- **Assay:** Cell viability assay (specific assay not mentioned).
- **Data Analysis:** EC<sub>50</sub> values were calculated from the dose-response data.

## Technical Handling & FAQs

Based on manufacturer data, here is guidance for handling **Avotaciclib** in the lab.

#### Stock Solution Preparation [2]:

| Solvent | Approximate Solubility               | Notes                                                                           |
|---------|--------------------------------------|---------------------------------------------------------------------------------|
| Water   | 78 mg/mL (for trihydrochloride salt) | -                                                                               |
| DMSO    | 4 mg/mL (10.23 mM)                   | Hygroscopic DMSO significantly impacts solubility; use newly opened containers. |

| Solvent | Approximate Solubility | Notes |
|---------|------------------------|-------|
| Ethanol | Insoluble              | -     |

## Frequently Asked Questions

- **Q1: What is the primary therapeutic target of Avotaciclib?**
  - **A: Avotaciclib** is a potent and selective inhibitor of **CDK1** (Cyclin-Dependent Kinase 1), a key regulator of cell cycle progression, particularly the G2/M phase transition. Its inhibition can halt proliferation in cancer cells [3] [1] [2].
- **Q2: What is the significance of targeting CDK1 in cancer research?**
  - **A:** CDK1 is frequently overexpressed in many cancerous tissues compared to normal tissues and is closely associated with poor survival rates in multiple cancer types [3]. It is a master regulator of the cell cycle, and its dysregulation is a hallmark of cancer, making it a promising therapeutic target [4] [3].
- **Q3: My stock solution in DMSO did not fully dissolve. What should I do?**
  - **A:** The solubility in DMSO is limited to approximately 4 mg/mL. Do not exceed this concentration. To aid dissolution, you can use physical methods such as **vortexing, ultrasonication, or a warm water bath**. Always confirm that the solution is clear before use [2].

## CDK1 Signaling Pathway and Avotaciclib's Role

For your research, understanding the pathway context is crucial. The following diagram illustrates the central role of CDK1 in cell cycle progression and the point of inhibition by **Avotaciclib**.



[Click to download full resolution via product page](#)

Diagram Title: **Avotaciclib** Inhibits CDK1 to Halt Cell Cycle at G2/M

## Important Information Gaps and Suggestions

The search results I obtained are limited regarding large-scale experiment handling. Key information that is **not available** includes:

- Detailed protocols for in vivo studies (animal models, dosing schedules).
- Specific instructions for handling scale-up (e.g., for large-volume cell culture).
- Comprehensive lists of off-target effects or detailed cytotoxicity profiles.

- Step-by-step troubleshooting guides for common experimental issues like low efficacy or precipitation.

To acquire more detailed protocols and handling instructions, I suggest you:

- **Contact the manufacturer** of the compound (e.g., MedChemExpress or Selleckchem) directly for technical documents.
- Search for the **primary research publications** that first identified **Avotaciclib** (BEY1107), likely using the PubMed ID provided by the manufacturer [2].
- Consult broader literature on **CDK1 inhibitor experimental design** to infer best practices that may apply to **Avotaciclib**.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Avotaciclib (BEY1107) | CDK1 Inhibitor [medchemexpress.com]
2. Avotaciclib trihydrochloride | CDK inhibitor | Mechanism [selleckchem.com]
3. Targeting CDK1 in cancer: mechanisms and implications [nature.com]
4. Integrated Analysis, Machine Learning, Molecular Docking ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Avotaciclib large-scale experiment handling]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3612582#avotaciclib-large-scale-experiment-handling>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)